molecular formula C13H16N4O2 B13721645 2-[4-(5-Hydroxymethylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide

2-[4-(5-Hydroxymethylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide

Cat. No.: B13721645
M. Wt: 260.29 g/mol
InChI Key: KHHAODNRRDQEQS-UHFFFAOYSA-N
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Description

2-[4-(5-Hydroxymethylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide is a complex organic compound that features a pyrazole ring substituted with a hydroxymethylpyridine group and an N,N-dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Hydroxymethylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the hydroxymethylpyridine group. The final step involves the attachment of the N,N-dimethylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Hydroxymethylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the pyrazole ring can lead to a dihydropyrazole compound .

Scientific Research Applications

2-[4-(5-Hydroxymethylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[4-(5-Hydroxymethylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The hydroxymethylpyridine group can bind to enzymes or receptors, modulating their activity. The pyrazole ring may also play a role in stabilizing the compound’s interaction with its targets. Pathways involved in its mechanism of action include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5-Hydroxymethylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide is unique due to its combination of a pyrazole ring and an N,N-dimethylacetamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

2-[4-[5-(hydroxymethyl)pyridin-3-yl]pyrazol-1-yl]-N,N-dimethylacetamide

InChI

InChI=1S/C13H16N4O2/c1-16(2)13(19)8-17-7-12(6-15-17)11-3-10(9-18)4-14-5-11/h3-7,18H,8-9H2,1-2H3

InChI Key

KHHAODNRRDQEQS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN1C=C(C=N1)C2=CN=CC(=C2)CO

Origin of Product

United States

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